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Compound Name: Brevianamide R

Cat. No.: B12378680 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Brevianamide R: Extensive literature searches did not yield any information on the

structure or synthetic route of a compound specifically named "Brevianamide R." This

document focuses on the well-documented synthetic routes of other key members of the

brevianamide family.

Introduction to Brevianamide Alkaloids
The brevianamides are a family of fungal indole alkaloids characterized by a core

bicyclo[2.2.2]diazaoctane structure. First isolated from Penicillium brevicompactum, these

natural products have garnered significant attention from the scientific community due to their

complex molecular architectures and diverse biological activities. The total synthesis of these

compounds has been a long-standing challenge, pushing the boundaries of synthetic organic

chemistry. This document outlines the synthetic strategies and key experimental protocols for

the synthesis of prominent members of the brevianamide family.

Total Synthesis of (+)-Brevianamide A and B
The first total synthesis of the archetypal member, (+)-brevianamide A, was a significant

breakthrough, achieved by Lawrence and coworkers.[1] This synthesis is notable for its

biomimetic approach, which also yields its diastereomer, (+)-brevianamide B.
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Synthetic Strategy Overview
The synthetic strategy hinges on a late-stage domino reaction sequence that mimics the

proposed biosynthetic pathway. A key intermediate, (+)-dehydrodeoxybrevianamide E, is

synthesized and then oxidized. The resulting product undergoes a base-mediated cascade of

reactions including a semi-pinacol rearrangement to furnish (+)-brevianamide A and B.

Quantitative Data Summary

Step Product
Starting
Material

Reagents
and
Conditions

Yield (%) Reference

1. Pictet-

Spengler

Reaction

Dihydropyrrol

oindole

L-Tryptophan

methyl ester

(CH₂O)n,

TFA, CH₂Cl₂,

reflux

95 [2]

2. Prenylation
Prenylated

indole

Dihydropyrrol

oindole

3,3-

dimethylallyl

bromide,

K₂CO₃, DMF

75 [2]

3.

Diketopiperaz

ine Formation

(+)-

Dehydrodeox

ybrevianamid

e E

Prenylated

indole

Proline

methyl ester,

heat

80 [2]

4. Oxidation
Dehydrobrevi

anamide E

(+)-

Dehydrodeox

ybrevianamid

e E

m-CPBA,

CH₂Cl₂
65 [1]

5. Domino

Reaction

(+)-

Brevianamide

A and B

Dehydrobrevi

anamide E
LiOH, H₂O 93:7 (A:B) [1]

Overall Yield

(+)-

Brevianamide

A

L-Tryptophan

methyl ester
7 steps 7.2 [3]
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Key Experimental Protocols
Protocol 1: Synthesis of (+)-Dehydrodeoxybrevianamide E

This multi-step process begins with the Pictet-Spengler reaction between L-tryptophan methyl

ester and formaldehyde, followed by prenylation and cyclization with proline methyl ester. The

final cyclization is typically achieved by heating the prenylated tryptophan derivative with

proline methyl ester at high temperatures.

Protocol 2: Oxidation of (+)-Dehydrodeoxybrevianamide E and Domino Reaction to (+)-

Brevianamide A and B[1][4]

To a solution of (+)-dehydrodeoxybrevianamide E in dichloromethane (CH₂Cl₂), add meta-

chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography

(TLC) until the starting material is consumed.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous

sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude

dehydrobrevianamide E.

Dissolve the crude dehydrobrevianamide E in a mixture of tetrahydrofuran (THF) and water.

Add lithium hydroxide (LiOH) and stir the mixture vigorously at room temperature.

Monitor the reaction by TLC. Upon completion, neutralize the reaction with a 1 M aqueous

solution of hydrochloric acid (HCl).

Extract the product with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄,

and concentrate.

Purify the residue by column chromatography on silica gel to separate (+)-brevianamide A

and (+)-brevianamide B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://communities.springernature.com/posts/total-synthesis-of-brevianamide-a
https://www.researchgate.net/figure/Total-synthesis-of-brevianamides-A-and-B-The-synthesis-begins-with-the-shortest-reported_fig4_340611282
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway Diagram
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Domino Reaction
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Caption: Synthetic pathway to (+)-Brevianamide A and B.

Total Synthesis of Brevianamides X and Y
Brevianamides X and Y are more recent additions to the family, and their synthesis has been

explored through a divergent strategy that hinges on the timing of an oxidation step.[5][6]

Synthetic Strategy Overview
The synthesis of brevianamides X and Y can be achieved from a common precursor. The key

strategic decision is whether to perform an oxidation reaction before or after a crucial

intramolecular Diels-Alder reaction. This choice dictates the formation of either the syn- or anti-

configured bicyclo[2.2.2]diazaoctane core, leading to brevianamide X or Y, respectively.
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Step Product
Starting
Material

Reagents
and
Conditions

Yield (%) Reference

1. Diels-Alder

Cyclization

syn and anti

adducts

Dehydrodeox

ybrevianamid

e E

Methanolic

KOH

53 (57:43

syn:anti)
[7]

2. Oxidation

of syn-adduct

(±)-

Brevianamide

X

syn-adduct
m-CPBA,

then acid

50 (over 2

steps)
[7]

3. Oxidation

of

Dehydrodeox

ybrevianamid

e E

Oxindole

intermediate

Dehydrodeox

ybrevianamid

e E

Oxaziridine,

then HCl
- [8]

4. Diels-Alder

of Oxindole

(+)-

Brevianamide

Y

Oxindole

intermediate
LiOH, H₂O 32 [1]

Overall Yield

(Brevianamid

e X)

(±)-

Brevianamide

X

Dehydrodeox

ybrevianamid

e E

8 steps 5.2 [7]

Overall Yield

(Brevianamid

e Y)

(+)-

Brevianamide

Y

Dehydrodeox

ybrevianamid

e E

- - -

Key Experimental Protocols
Protocol 3: Synthesis of (±)-Brevianamide X[7]

To a solution of (+)-dehydrodeoxybrevianamide E in methanol, add potassium hydroxide

(KOH) and stir at room temperature to induce the intramolecular Diels-Alder reaction,

yielding a mixture of syn- and anti-diastereomers.

Separate the diastereomers using column chromatography.
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To a solution of the syn-diastereomer in CH₂Cl₂, add m-CPBA at 0 °C and stir.

After completion, treat the crude hydroxyindolenine intermediate with a 2 M aqueous solution

of HCl to facilitate the rearrangement to the oxindole.

Extract the product, dry the organic layer, and purify by chromatography to obtain (±)-

brevianamide X.

Protocol 4: Synthesis of (+)-Brevianamide Y[1][8]

Oxidize (+)-dehydrodeoxybrevianamide E using an oxaziridine reagent.

Treat the resulting intermediate with 2 M aqueous HCl to promote rearrangement to the

corresponding oxindole.

Subject the crude oxindole to the conditions described in Protocol 2 (LiOH in aqueous THF)

to induce the Diels-Alder reaction.

Purify the product by column chromatography to yield (+)-brevianamide Y.

Divergent Synthesis Workflow

Pre-oxidation Strategy Post-oxidation Strategy

Dehydrodeoxybrevianamide E

Oxindole intermediate

Oxidation

(+)-Brevianamide Y

Diels-Alder

Dehydrodeoxybrevianamide E

syn/anti Adducts

Diels-Alder

(±)-Brevianamide X

Oxidation of
syn-adduct
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Caption: Divergent pathways to Brevianamides X and Y.

Total Synthesis of Brevianamide S
Brevianamide S is a dimeric diketopiperazine alkaloid with a unique proline-proline linkage. Its

synthesis presents a different set of challenges, addressed through a convergent three-

component coupling strategy.[9][10]

Synthetic Strategy Overview
The synthesis of brevianamide S employs a bidirectional approach. Key steps include the

formation of an unsaturated diketopiperazine monomer, a bespoke alkenyl-alkenyl Stille cross-

coupling to form the dimer, and a final double aldol condensation to install the side chains.

Quantitative Data Summary
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Step Product
Starting
Material

Reagents
and
Conditions

Yield (%) Reference

1.

Dehydrogena

tion/N-

acylation

Enamide
Proline

methyl ester

NCS, Et₃N,

then

phthalylglycyl

chloride, 2,6-

lutidine

66 [9]

2.

Deprotection/

Cyclization

Diketopiperaz

ine
Enamide NH₃, MeOH ~100 [11]

3. Iodination Alkenyl iodide
Diketopiperaz

ine
I₂, pyridine 77 [11]

4. Stille

Cross-

Coupling

Bis-

diketopiperazi

ne

Alkenyl

iodide,

Alkenyl

stannane

Pd(PPh₃)₄,

CuI, THF
52 [9]

5. Double

Aldol

Condensation

Dimethyl-

brevianamide

S

Bis-

diketopiperazi

ne

Aldehyde,

piperidine,

MeOH

19 [9]

6.

Deprotection

Brevianamide

S

Dimethyl-

brevianamide

S

TMSCl,

MeCN
48 [9]

Overall Yield
Brevianamide

S

Proline

methyl ester

8 steps

(longest

linear

sequence)

- [9]

Key Experimental Protocols
Protocol 5: Alkenyl-Alkenyl Stille Cross-Coupling[9]
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To a solution of the alkenyl iodide and the corresponding alkenyl stannane in anhydrous THF,

add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

Heat the mixture to reflux and monitor by TLC.

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

Concentrate the filtrate and purify the residue by column chromatography to yield the bis-

diketopiperazine.

Protocol 6: Double Aldol Condensation[9]

To a solution of the bis-diketopiperazine and the required aldehyde in methanol (MeOH), add

piperidine.

Stir the reaction at ambient temperature.

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

Purify the residue by column chromatography to afford the product of the double aldol

condensation.

Logical Relationship Diagram

Proline methyl ester
Unsaturated

Diketopiperazine
Monomer

Multi-step
functionalization Bis-diketopiperazine

Dimer
Stille Coupling Brevianamide S

Double Aldol
Condensation
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Caption: Convergent synthesis of Brevianamide S.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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